Hexakis(1H,1H-perfluoropropoxy)phosphazene
Overview
Description
Hexakis(1H,1H-perfluoropropoxy)phosphazene is a chemical compound with the molecular formula C₁₈H₁₂F₃₀N₃O₆P₃ and a molecular weight of 1029.18 g/mol . This compound is known for its unique structure, which includes six perfluoropropoxy groups attached to a phosphazene core. It is primarily used in research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Hexakis(1H,1H-perfluoropropoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H-perfluoropropanol in the presence of a base . The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Sodium hydride (NaH)
Temperature: Room temperature to reflux conditions
The industrial production methods are similar but scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Hexakis(1H,1H-perfluoropropoxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The perfluoropropoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phosphazene core can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexakis(1H,1H-perfluoropropoxy)phosphazene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a calibration compound in mass spectrometry.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique structural properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H-perfluoropropoxy)phosphazene is primarily related to its ability to interact with various molecular targets through its perfluoropropoxy groups. These interactions can influence the stability and reactivity of the compound, making it useful in a variety of applications. The phosphazene core can also participate in coordination chemistry, forming complexes with metal ions and other species .
Comparison with Similar Compounds
Hexakis(1H,1H-perfluoropropoxy)phosphazene is unique due to its high degree of fluorination and the presence of a phosphazene core. Similar compounds include:
Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene: Differing slightly in the fluorination pattern, this compound has similar applications but distinct reactivity.
Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene: Another variant with a different fluorination pattern, used in similar research contexts.
These compounds share some properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,3-pentafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F30N3O6P3/c19-7(20,13(31,32)33)1-52-58(53-2-8(21,22)14(34,35)36)49-59(54-3-9(23,24)15(37,38)39,55-4-10(25,26)16(40,41)42)51-60(50-58,56-5-11(27,28)17(43,44)45)57-6-12(29,30)18(46,47)48/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNLQPBQHDVESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F30N3O6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379362 | |
Record name | Hexakis((perfluoroethyl)methoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429-18-5 | |
Record name | Hexakis((perfluoroethyl)methoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexakis(1H,1H-perfluoropropoxy)phosphazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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